4-(Benzyloxy)benzene-1,2-diamine

Organic Synthesis Medicinal Chemistry Benzimidazole Derivatives

Choose this 4-benzyloxy regioisomer (CAS 41927-17-7) for superior bioactivity. Its benzyloxy group enables a 3.1-fold improvement in antimycobacterial potency (MIC 2.7 µM) and enhances kinase inhibitor selectivity vs. unsubstituted diamines. The protecting group also allows for late-stage hydroxyl unmasking. Ideal for SAR studies and ROS probe development.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 41927-17-7
Cat. No. B1601633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)benzene-1,2-diamine
CAS41927-17-7
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N
InChIInChI=1S/C13H14N2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2
InChIKeyUQVGKXPXBIVFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)benzene-1,2-diamine (CAS 41927-17-7) as a Versatile Ortho-Diamine Building Block for Heterocycle Synthesis and Probe Development


4-(Benzyloxy)benzene-1,2-diamine (CAS 41927-17-7), also known as 4-benzyloxy-1,2-phenylenediamine or BBDA, is a benzyl-protected ortho-diamine derivative with the molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol . The compound features a benzyloxy substituent at the para-position relative to one of the amino groups, which confers distinct steric and electronic properties that influence its reactivity in condensation and cyclization reactions compared to unsubstituted 1,2-phenylenediamine [1]. Its ortho-diamine functional group enables participation in a wide range of heterocycle-forming reactions, making it a strategic intermediate for the synthesis of benzimidazoles, quinoxalines, and other nitrogen-containing fused ring systems [2].

Why 4-(Benzyloxy)benzene-1,2-diamine (CAS 41927-17-7) Cannot Be Replaced by Unsubstituted 1,2-Phenylenediamine or Other Ortho-Diamines in Key Applications


The benzyloxy substituent at the 4-position of 4-(benzyloxy)benzene-1,2-diamine (CAS 41927-17-7) fundamentally alters its reactivity and the properties of its derivatives compared to unsubstituted 1,2-phenylenediamine or regioisomers such as 3-(benzyloxy)benzene-1,2-diamine . The benzyl group provides a steric shield that can modulate reaction pathways and a hydrophobic moiety that enhances membrane permeability in biological applications [1]. Moreover, the benzyl protecting group can be selectively removed under hydrogenolysis conditions to unmask a hydroxyl functionality, offering a versatile handle for further derivatization that is absent in simple alkyl- or halo-substituted analogues . These structural distinctions translate into quantifiable differences in synthetic yields, biological activity of derived heterocycles, and probe performance, as detailed in the evidence below.

Quantitative Comparative Evidence for 4-(Benzyloxy)benzene-1,2-diamine (CAS 41927-17-7) versus Structural Analogs


Benzimidazole Derivative Yields from 4-(Benzyloxy)benzene-1,2-diamine Compared to Unsubstituted 1,2-Phenylenediamine

Benzimidazole derivatives synthesized from 4-(benzyloxy)benzene-1,2-diamine and aldehydes typically achieve isolated yields ranging from 59% to 96% under optimized conditions, compared to yields of 45-80% for analogous reactions with unsubstituted 1,2-phenylenediamine [1]. The electron-donating benzyloxy group enhances the nucleophilicity of the amine at the 1-position, facilitating the initial condensation step, while the steric bulk of the benzyl group can suppress undesired side reactions such as oxidative dimerization [2].

Organic Synthesis Medicinal Chemistry Benzimidazole Derivatives

Antimycobacterial Activity of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines Derived from 4-(Benzyloxy)benzene-1,2-diamine

A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines synthesized using 4-(benzyloxy)benzene-1,2-diamine as a key building block exhibited minimum inhibitory concentrations (MIC) as low as 2.7 µM against Mycobacterium tuberculosis . In contrast, the unsubstituted benzyl analogue (using 1,2-phenylenediamine) showed an MIC of 8.5 µM under identical assay conditions . This represents an approximately 3.1-fold improvement in potency attributable to the 4-benzyloxy substituent.

Antimicrobial Tuberculosis Drug Discovery

Regioisomeric Comparison: 4-(Benzyloxy)benzene-1,2-diamine (CAS 41927-17-7) versus 3-(Benzyloxy)benzene-1,2-diamine (CAS 89521-55-1) in Biological Activity

In copper(II) complex-based superoxide dismutase (SOD) mimic studies, substituents at the 4-position of the benzene ring contributed more significantly to biological activity than substituents at the 3-position [1]. The ascending order of complex activity was I > II > III > IV, with the 4-substituted complex exhibiting superior SOD-like activity due to more effective interaction with reactive oxygen species [1]. While the exact IC50 difference is not reported, the qualitative SAR trend consistently favors the 4-substituted regioisomer over the 3-substituted analogue [1].

Structure-Activity Relationship Medicinal Chemistry Regioisomer

Application as a Fluorescent Probe Scaffold for Reactive Oxygen Species (ROS) Detection in Live Cells

A 2022 study in Analytical Chemistry described the synthesis of a novel fluorescent probe based on 4-(benzyloxy)benzene-1,2-diamine that exhibited high selectivity for detecting reactive oxygen species (ROS) in live cells, with real-time monitoring capability [1]. The probe's performance was compared to the commonly used ROS probe DCFH-DA, showing improved selectivity against background interference and reduced photo-bleaching [1]. While exact fold-selectivity values are not publicly disclosed, the study explicitly notes that the 4-benzyloxy modification was essential for achieving the desired selectivity profile [1].

Fluorescent Probes Bioimaging Reactive Oxygen Species

Role as a Scaffold for Tyrosine Kinase Inhibitors in Cancer Therapy Research

A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters explored 4-(benzyloxy)benzene-1,2-diamine as a scaffold for developing small-molecule inhibitors targeting tyrosine kinases, with several analogs showing promising activity against breast and lung cancer cell lines [1]. The 4-benzyloxy group was identified as a critical structural feature for kinase selectivity, with analogs lacking this substituent showing reduced activity [1]. In related pyrazolone-based ALK inhibitor studies, introduction of a 4-benzyloxy group was shown to control selectivity for ALK over VEGFR-2 [2].

Cancer Research Tyrosine Kinase Inhibitors Medicinal Chemistry

Synthetic Yield Variability: Optimized vs. Non-Optimized Reduction of 4-(Benzyloxy)nitrobenzene

The reduction of 4-(benzyloxy)nitrobenzene to yield 4-(benzyloxy)benzene-1,2-diamine shows reported yields ranging from 26% to 99% depending on the specific reaction conditions, catalyst choice, and purification techniques employed . In contrast, the analogous reduction of unsubstituted nitrobenzene to 1,2-phenylenediamine typically achieves yields of 70-85% under standard conditions, but with less sensitivity to condition variation . This wide yield range underscores the importance of sourcing the pre-synthesized diamine rather than performing in-house synthesis for applications where high purity and consistent yield are critical.

Process Chemistry Reduction Synthesis Optimization

Optimal Research and Industrial Application Scenarios for 4-(Benzyloxy)benzene-1,2-diamine (CAS 41927-17-7)


Medicinal Chemistry: Synthesis of Benzimidazole-Based Antimicrobial and Anticancer Agents

Researchers developing novel benzimidazole derivatives for antimicrobial or anticancer applications should prioritize 4-(benzyloxy)benzene-1,2-diamine over unsubstituted 1,2-phenylenediamine. As evidenced by the 3.1-fold improvement in antimycobacterial potency (MIC 2.7 µM vs. 8.5 µM) and the established role of the 4-benzyloxy group in kinase inhibitor selectivity [1], this compound enables the construction of more potent and selective lead molecules. Its benzyl protecting group also provides a convenient handle for late-stage deprotection to install hydroxyl functionality, expanding the chemical space accessible from a single building block .

Chemical Biology: Development of Fluorescent Probes for Oxidative Stress Imaging

For research groups focused on developing fluorescent probes for reactive oxygen species (ROS) detection in live cells, 4-(benzyloxy)benzene-1,2-diamine represents a validated scaffold with demonstrated selectivity and real-time monitoring capabilities . The 2022 Analytical Chemistry study provides a blueprint for probe design, and procurement of this specific diamine ensures access to the exact building block that enabled improved performance over the standard DCFH-DA probe . Applications extend to neurodegenerative disease research, cardiovascular biology, and studies of oxidative stress-related pathologies [1].

Process Chemistry and Scale-Up: Avoidance of In-House Synthesis Due to Yield Variability

The reported yield range of 26-99% for the reduction of 4-(benzyloxy)nitrobenzene to this diamine indicates high sensitivity to reaction conditions and catalyst performance . Process chemistry teams and CROs should procure the compound directly from qualified suppliers offering batch-specific certificates of analysis (CoA) with NMR, HPLC, or GC purity verification [1]. This approach mitigates the risk of low-yielding or failed in-house syntheses, saving both time and material costs. The compound is available at 95% purity or higher from multiple reputable vendors, with pricing and packaging options suitable for both discovery (100 mg - 1 g) and early development scales .

Structure-Activity Relationship (SAR) Studies: Regioisomeric Control in Ortho-Diamine Building Blocks

Investigators conducting SAR studies on ortho-diamine-derived heterocycles or metal complexes should specifically procure the 4-benzyloxy regioisomer (CAS 41927-17-7) rather than the 3-benzyloxy analogue (CAS 89521-55-1). Evidence from SOD-mimic copper(II) complex studies demonstrates that 4-substitution consistently yields superior biological activity compared to 3-substitution . This positional preference translates to higher hit rates and more favorable activity profiles in early-stage screening campaigns. Procurement of the correct regioisomer eliminates a critical variable in SAR interpretation and ensures reproducibility across research groups [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyloxy)benzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.